Trimethylolpropane trimethylacrylate
Description
Trimethylolpropane trimethylacrylate (TMPTMA) is a trifunctional acrylate ester widely utilized as a cross-linking agent in polymer chemistry. Its molecular structure, featuring three reactive methacrylate groups, enables high cross-linking density, making it suitable for applications requiring robust mechanical stability and chemical resistance . Key applications include:
- Molecularly Imprinted Polymers (MIPs): TMPTMA serves as a cross-linker to stabilize template-monomer complexes, enhancing selectivity in analytical separations .
- Gel Polymer Electrolytes (GPEs): In lithium-ion batteries, TMPTMA-based GPEs synthesized via in situ thermal polymerization exhibit high ionic conductivity (up to 1.5 mS/cm at 25°C) and improved electrolyte stability .
- Coatings and Adhesives: Ethoxylated derivatives of TMPTMA offer low viscosity and flexibility, ideal for UV-curable coatings .
Properties
CAS No. |
102068-89-3 |
|---|---|
Molecular Formula |
C10H18O2 |
Origin of Product |
United States |
Scientific Research Applications
Industrial Applications
TMPTA is primarily used in the following sectors:
-
Coatings and Inks
- UV-Curable Inks : TMPTA is a key component in ultraviolet-curable inks, providing rapid curing and durability.
- Coatings : It is employed in coatings for wood, paper, glass, metal, textiles, and plastics due to its excellent adhesion and resistance properties.
- Photopolymer Systems : Used in photopolymer printing plates and photoresists.
-
Adhesives and Sealants
- TMPTA is incorporated into acrylic glues and anaerobic sealants, enhancing their performance through improved adhesion and chemical resistance.
-
Plastics Manufacturing
- Utilized in the production of various plastic components, including those for medical applications, automotive parts, and electronic devices.
-
Biomedical Applications
- TMPTA has been investigated for use in dental composites and as a cross-linking agent in biodegradable polymers for medical implants due to its biocompatibility.
-
Construction Materials
- Incorporated into polymer-impregnated concrete and structural composites for enhanced durability.
Data Tables
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Coatings | UV-curable inks, wood coatings | Fast curing, excellent adhesion |
| Adhesives | Acrylic glues, anaerobic sealants | Strong bonding, chemical resistance |
| Plastics | Medical devices, automotive parts | Low volatility, high durability |
| Biomedical | Dental composites | Biocompatibility |
| Construction | Polymer-impregnated concrete | Enhanced strength and durability |
Case Study 1: UV-Curable Coatings
A study demonstrated that TMPTA-based UV-curable coatings exhibited superior hardness and scratch resistance compared to traditional solvent-based coatings. The rapid curing process allowed for increased production efficiency in manufacturing environments.
Case Study 2: Medical Applications
Research involving TMPTA in dental composites showed promising results in terms of mechanical strength and aesthetic qualities. The incorporation of TMPTA improved the longevity of dental restorations while maintaining biocompatibility.
Case Study 3: Adhesive Performance
In a comparative analysis of TMPTA-based adhesives versus conventional adhesives, results indicated that TMPTA formulations provided better adhesion to various substrates under extreme environmental conditions, making them suitable for outdoor applications.
Chemical Reactions Analysis
Polymerization Reactions
TMPTMA undergoes free radical polymerization to form highly cross-linked networks. This reaction is initiated by thermal or photochemical activators:
Key findings:
-
Homopolymerization yields brittle, solvent-resistant films due to three reactive methacrylate groups .
-
Molecular weight control is achieved by adjusting initiator concentration and reaction time .
Cross-Linking Reactions
TMPTMA acts as a cross-linking agent in multicomponent systems:
Key findings:
-
Cross-linking with epoxy resins produces IPNs with superior electrical insulation (breakdown strength >30 kV/mm) .
-
In PVC, TMPTMA reduces plasticizer migration by forming covalent bonds .
Copolymerization
TMPTMA copolymerizes with unsaturated monomers to tailor material properties:
Key findings:
-
Copolymers with acrylic acid exhibit swelling ratios >500% in aqueous media .
-
Styrene-TMPTMA copolymers show glass transition temperatures (Tg) up to 120°C.
Reaction Conditions and Kinetics
Optimized parameters for industrial synthesis:
Key findings:
-
Prolonged reaction times (>10 hours) increase acid value (>40 mg KOH/g), reducing product quality .
-
Airflow at 5–7 mL/min during synthesis minimizes oxidative degradation .
Biochemical Interactions
Though primarily industrial, TMPTMA interacts with biomolecules under specific conditions:
-
Enzyme binding : Methacrylate groups inhibit esterase activity by covalent modification.
-
Cellular effects : At >10 mM, it disrupts mitochondrial membranes in vitro (IC50 = 12.5 mM) .
-
Metabolism : Hydrolyzes slowly in vivo to methacrylic acid, excreted via renal clearance .
Environmental Degradation
TMPTMA’s stability and breakdown pathways:
Comparison with Similar Compounds
Binding Energy and Selectivity
- Pentaerythritol Triacrylate (PETA): Exhibits the weakest interaction with template molecules (e.g., dicyandiamide) and the strongest interaction with functional monomers (e.g., methacrylic acid), as demonstrated by binding energy calculations (ωB97XD/6-31G method). This makes PETA superior for creating well-defined imprinted cavities .
- TMPTMA: Shows moderate template-monomer binding energy, balancing selectivity and flexibility. In chloramphenicol-imprinted systems, TMPTMA-based MIPs achieved stable complex formation with a molar ratio of 1:6 (template:monomer) .
- EGDMA: Provides rigid polymer networks but may reduce imprinting efficiency due to stronger non-specific interactions with templates .
Cross-Linking Efficiency
- TMPTMA : Its trifunctional structure enables higher cross-linking density than difunctional EGDMA, improving mechanical stability in MIPs .
Performance in Gel Polymer Electrolytes (GPEs)
Ionic Conductivity and Electrochemical Stability
- TMPTMA/Ionic Liquid (IL) Systems : Achieve ionic conductivity of 1.1 mS/cm at 30°C when combined with LiTFSI and TBMA-TFSI, outperforming vinylene carbonate and ethylene oxide-based GPEs .
- EGDMA-Based GPEs : Exhibit lower conductivity (0.6–0.8 mS/cm) due to less efficient ion transport in denser polymer matrices .
Mechanical Properties
- TMPTMA : Forms chemically cross-linked networks with high electrolyte uptake (≥300%), reducing leakage risks in lithium-ion batteries .
- Acrylic Esters (e.g., Methyl Methacrylate) : Require plasticizers to enhance flexibility, which can compromise thermal stability .
Physical and Chemical Properties
| Property | TMPTMA | EGDMA | PETA | DVB |
|---|---|---|---|---|
| Functionality | Trifunctional | Difunctional | Trifunctional | Tetrafunctional |
| Viscosity (25°C) | 60–100 cps | 5–10 cps | 150–200 cps | N/A (solid) |
| Cross-Linking Density | High | Moderate | High | Very High |
| Flexibility | Moderate | Low | High | Low |
| Ionic Conductivity (GPE) | 1.1–1.5 mS/cm | 0.6–0.8 mS/cm | Not Reported | Not Applicable |
| Key Applications | MIPs, GPEs, Coatings | MIPs, Dental Resins | MIPs, Adhesives | Rigid Polymers |
Toxicity and Handling
- TMPTMA : Standard TMPTMA may cause mild skin irritation. Ethoxylated variants (e.g., EO9-TMPTMA) are designed for lower toxicity and irritation .
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via acid-catalyzed esterification, where TMP’s hydroxyl groups react with MAA’s carboxyl groups. Key parameters include:
-
Catalysts : Methanesulfonic acid (10–33 g per batch), p-toluenesulfonic acid.
-
Solvents : Hydrophobic solvents like hexane, hexamethylene, or 1,1,1-trichloroethane to azeotropically remove water.
-
Polymerization Inhibitors : p-Methoxyphenol (0.1–0.6% wt), hydroquinone derivatives.
A representative protocol from CN108997113A involves:
-
Charging 415 g hexamethylene, 610 g TMP, and 1,014 g MAA into a reactor.
-
Adding 0.3 g p-methoxyphenol, 10 g 50% hypophosphorous acid, and 16.5 g methanesulfonic acid.
-
Heating to 81°C for 4 hours until water removal ceases (acid value: 20 mg KOH/g).
-
Cooling, washing with potassium carbonate, and vacuum distillation to yield 1,293.6 g TMPTMA (98.2% purity, acid value 0.03 mg KOH/g).
Post-Treatment and Purification
Post-reaction steps ensure product quality:
-
Alkaline Washing : Neutralizes residual acid using 5–12% potassium hydroxide or carbonate solutions (pH 7–9).
-
Solvent Removal : Vacuum distillation at 50°C and <500 Pa to eliminate solvents and moisture.
-
Inhibitor Addition : Secondary inhibitors (e.g., 2,6-di-tert-butyl-4-methylphenol) prevent polymerization during storage.
Transesterification for Enhanced Efficiency
Transesterification bypasses direct acid use, instead employing methyl methacrylate (MMA) and TMP with catalytic systems. CN109651136B highlights this method’s reduced side reactions and simplified processing.
Catalytic Systems and Reaction Dynamics
-
Catalysts : Titanium tetraisopropoxide, tin oxide, or enzymatic catalysts (e.g., lipases).
-
Solvents : Toluene or xylene to facilitate azeotropic water removal.
-
Temperature : 80–120°C for 6–12 hours.
A typical procedure involves:
Advantages Over Direct Esterification
-
Reduced Corrosion : Avoids strong acids, prolonging equipment lifespan.
-
Higher Yields : Near-quantitative conversions due to equilibrium shifting via water removal.
-
Lower Color Index : Fewer side reactions yield products with color numbers ≤10 (APHA).
Comparative Analysis of Methodologies
Industrial-Scale Optimization Strategies
Q & A
Basic Research Questions
Q. How should researchers select optimal functional monomers and cross-linker ratios when synthesizing molecularly imprinted polymers (MIPs) with TMPTMA?
- Methodological Answer : The selection depends on the template molecule’s chemical properties and the desired polymer rigidity. For instance, methacrylic acid (MAA) or 4-vinylpyridine (4-VP) are common functional monomers for hydrogen-bonding interactions with templates like tetracycline or 2,4-dinitrophenol. A molar ratio of 1:4:20 (template:monomer:cross-linker) is a starting point, but optimization via Design of Experiments (DOE) is critical. Use ANOVA to validate statistical significance of variables like monomer type and solvent polarity .
Q. What characterization techniques are essential for evaluating TMPTMA-based cross-linked polymers?
- Methodological Answer : Key techniques include:
- Fourier-Transform Infrared Spectroscopy (FTIR) : To confirm covalent bonding between TMPTMA and monomers.
- Thermogravimetric Analysis (TGA) : Assess thermal stability and cross-linking density.
- Dynamic Mechanical Analysis (DMA) : Measure viscoelastic properties and glass transition temperature ().
- Swelling Experiments : Quantify solvent uptake to infer cross-link density .
Q. How does TMPTMA compare to other cross-linkers like ethylene glycol dimethacrylate (EGDMA) in polymerization efficiency?
- Methodological Answer : TMPTMA’s trifunctional structure enables higher cross-linking density than bifunctional EGDMA, improving mechanical stability but potentially reducing flexibility. Compare polymerization kinetics using differential scanning calorimetry (DSC) and gel fraction analysis. For MIPs, evaluate selectivity via batch rebinding assays with structurally similar analogs .
Advanced Research Questions
Q. How can TMPTMA cross-linking density be optimized in gel polymer electrolytes (GPEs) for lithium-ion batteries?
- Methodological Answer : Balance ionic conductivity and mechanical stability by varying TMPTMA concentration (e.g., 5–15 wt%) in in situ thermal polymerization. Use ionic liquids (e.g., N1,4,4,4TFSI) as plasticizers to enhance ion mobility. Characterize ionic conductivity via electrochemical impedance spectroscopy (EIS) and mechanical strength via tensile testing. Target a cross-link density that minimizes dendrite growth while maintaining >1 mS/cm conductivity at 25°C .
Q. What computational approaches are effective for modeling TMPTMA-based molecularly imprinted polymer (MIP) systems?
- Methodological Answer : Employ density functional theory (DFT) with long-range correction methods (e.g., WB97XD) to simulate template-monomer interactions. Molecular dynamics (MD) simulations can predict cross-linking efficiency in solvents like acetonitrile or methanol. Validate computational results with experimental binding affinity data (e.g., Scatchard analysis) .
Q. How can researchers resolve contradictions in selectivity data for TMPTMA-based MIPs across studies?
- Methodological Answer : Discrepancies often arise from variations in solvent polarity, template-monomer ratios, or polymerization temperature. Systematically evaluate these variables using a central composite design (CCD). For example, higher acetonitrile content may reduce non-specific binding but weaken hydrogen bonding. Cross-validate selectivity via HPLC or fluorescence detection against negative control polymers (NIPs) .
Data Analysis and Contradiction Management
Q. What statistical methods are recommended for analyzing synthesis variables in TMPTMA-based polymer systems?
- Methodological Answer : Use response surface methodology (RSM) with ANOVA to identify significant factors (e.g., initiator concentration, reaction time). For example, in trimethylolpropane ester synthesis, a p-value <0.05 for cross-linker concentration confirms its impact on ester yield. Optimize parameters using desirability functions .
Q. How should researchers address batch-to-batch variability in TMPTMA cross-linked polymers?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
